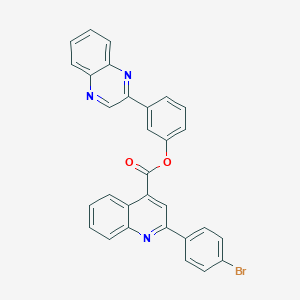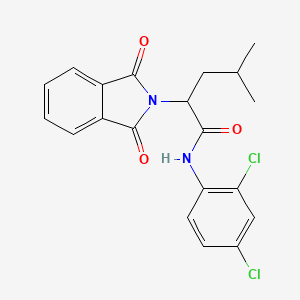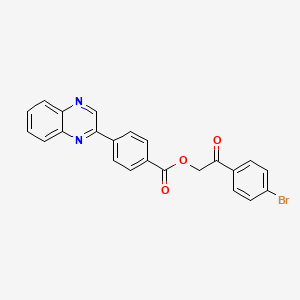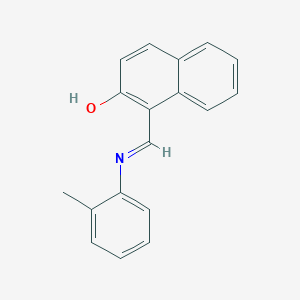
3-(Quinoxalin-2-yl)phenyl 2-(4-bromophenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Quinoxalinyl)phenyl 2-(4-bromophenyl)-4-quinolinecarboxylate is a complex organic compound that features a quinoxaline moiety, a bromophenyl group, and a quinolinecarboxylate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-quinoxalinyl)phenyl 2-(4-bromophenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common approach is the Ni(0)-mediated Yamamoto-type diaryl homocoupling of fluorinated 2,3-bis(4′-bromophenyl)quinoxaline precursors . This method involves the use of nickel catalysts under specific conditions to achieve the desired coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-(2-quinoxalinyl)phenyl 2-(4-bromophenyl)-4-quinolinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can modify the quinoxaline and quinoline rings.
Substitution: Halogen substitution reactions can occur, particularly involving the bromophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially or fully reduced derivatives of the original compound.
Scientific Research Applications
3-(2-quinoxalinyl)phenyl 2-(4-bromophenyl)-4-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: May be used in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-(2-quinoxalinyl)phenyl 2-(4-bromophenyl)-4-quinolinecarboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(2-quinoxalinyl)phenyl 2-(4-bromophenyl)-4-quinolinecarboxylate is unique due to its combination of quinoxaline, bromophenyl, and quinolinecarboxylate moieties. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C30H18BrN3O2 |
|---|---|
Molecular Weight |
532.4 g/mol |
IUPAC Name |
(3-quinoxalin-2-ylphenyl) 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C30H18BrN3O2/c31-21-14-12-19(13-15-21)28-17-24(23-8-1-2-9-25(23)33-28)30(35)36-22-7-5-6-20(16-22)29-18-32-26-10-3-4-11-27(26)34-29/h1-18H |
InChI Key |
URZLFHBPISVULR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OC4=CC=CC(=C4)C5=NC6=CC=CC=C6N=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4,8-diethoxy-1,3-dimethyl-6H-cyclohepta[c]furan-6-ylidene)-2-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B10879331.png)
![ethyl 4-{(2E)-2-[1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]hydrazinyl}-3-nitrobenzoate](/img/structure/B10879339.png)
![1-Cyclopentyl-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B10879340.png)
![(4Z)-4-[2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10879342.png)
![6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl (2E)-3-phenylprop-2-enoate](/img/structure/B10879344.png)
![1-benzyl-5-methyl-2,3,6-triphenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B10879370.png)


![6-chloro-3-{3-[(4-ethylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one](/img/structure/B10879388.png)
![(1Z)-N-{[8,9-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)ethanimine](/img/structure/B10879396.png)

![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(ethylsulfonyl)piperazine](/img/structure/B10879400.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879404.png)
![S-{1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl} ethanethioate](/img/structure/B10879414.png)
